Ethanol, 2-hexadecylthio-
Description
Ethanol, 2-hexadecylthio- (IUPAC name: 2-(hexadecylthio)ethanol) is a sulfur-containing ethanol derivative with a hexadecylthio (-S-C₁₆H₃₃) group attached to the second carbon of the ethanol backbone. Its molecular formula is C₁₈H₃₈OS, with a molecular weight of 302.56 g/mol. The compound features a polar hydroxyl (-OH) group and a hydrophobic hexadecyl chain linked via a thioether (-S-) bond.
Properties
Molecular Formula |
C18H38OS |
|---|---|
Molecular Weight |
302.6 g/mol |
IUPAC Name |
2-hexadecylsulfanylethanol |
InChI |
InChI=1S/C18H38OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h19H,2-18H2,1H3 |
InChI Key |
PDOIABQTPMOHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes
Data Limitations: Direct data on ethanol, 2-hexadecylthio- are scarce; comparisons rely on structurally analogous compounds .
Synthetic Routes: Thioethers are typically synthesized via nucleophilic substitution between mercaptans (e.g., hexadecanethiol) and haloethanols.
Q & A
Q. How can synthesis methods for 2-hexadecylthio-ethanol be validated against research quality assessment frameworks?
- Methodological Answer : Adopt quality criteria from clinical cost-of-illness studies, which emphasize transparency in data sources, unit cost valuation, and sensitivity testing . For example:
- Activity Data : Specify precursor sources (e.g., Sigma-Aldrich vs. in-house synthesis).
- Unit Cost Valuation : Report energy inputs (kWh/mol) and catalyst turnover numbers.
- Sensitivity Analysis : Test robustness to variations in reaction temperature or catalyst loading.
Peer-review checklists (e.g., 12-item scoring in ) ensure methodological rigor and reproducibility .
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